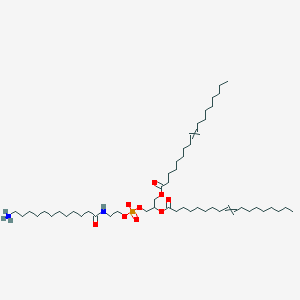
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine): is a synthetic phospholipid derivative. It is a neutral phospholipid that displays sensitivity towards pH changes and is commonly used in the preparation of liposomes and giant unilamellar vesicles (GUVs) . This compound is often utilized in biochemical and biophysical studies due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is synthesized through a multi-step process involving the esterification of glycerol with oleic acid, followed by the phosphorylation of the resulting diacylglycerol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and phosphorylation reactions under controlled conditions. The process requires precise temperature and pH control to ensure high yield and purity .
化学反応の分析
Types of Reactions: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleoyl chains can be oxidized under specific conditions.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkyl halides and other electrophiles are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the oleoyl chains.
Reduction: Saturated phospholipid derivatives.
Substitution: Various substituted phospholipid derivatives.
科学的研究の応用
Chemistry: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is used as an emulsifier to facilitate DNA-liposome complex transport across membranes. It is also used in combination with cationic phospholipids to increase efficiency during DNA transfection studies .
Biology: In biological research, this compound is used to study membrane structures such as liposomes and lipid rafts. It serves as a fluorescence label for lipid membranes .
Medicine: The compound is utilized in gene therapy as a non-viral method of gene delivery. It forms heterogeneous liposomes with cationic lipids, which are used as delivery vehicles for therapeutic agents .
Industry: In the industrial sector, 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is used in the preparation of liposome stock solutions for depositing lipid bilayers on various surfaces .
作用機序
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) exerts its effects by integrating into lipid bilayers and altering their properties. It decreases fluorescence lifetime and increases acyl-chain order in mixed membranes . The compound is an essential component of cationic liposomes designed to deliver DNA into specific cell lines, such as gliosarcoma and kidney cells .
類似化合物との比較
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine: A neutral phospholipid used in similar applications.
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(methoxy(polyethylene glycol)-2000): Used in lipid bilayer preparation.
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled: Used as a fluorescence label for lipid membranes.
Uniqueness: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is unique due to its dodecanylamine group, which enhances its ability to form stable liposomes and facilitates its use in gene delivery and other biomedical applications .
特性
分子式 |
C53H101N2O9P |
|---|---|
分子量 |
941.3 g/mol |
IUPAC名 |
2-(12-azaniumyldodecanoylamino)ethyl 2,3-di(octadec-9-enoyloxy)propyl phosphate |
InChI |
InChI=1S/C53H101N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-35-39-43-52(57)61-48-50(64-53(58)44-40-36-32-28-24-22-20-18-16-14-12-10-8-6-4-2)49-63-65(59,60)62-47-46-55-51(56)42-38-34-30-26-25-29-33-37-41-45-54/h17-20,50H,3-16,21-49,54H2,1-2H3,(H,55,56)(H,59,60) |
InChIキー |
HOOLPMPNZPBWNI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


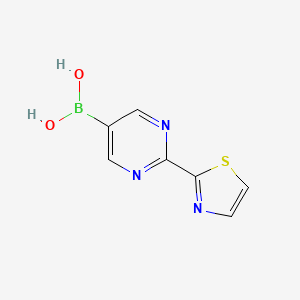
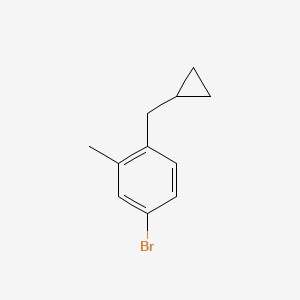
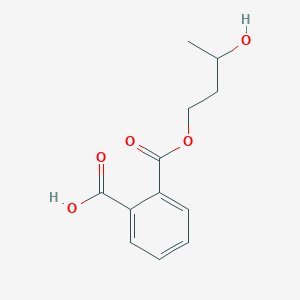
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)
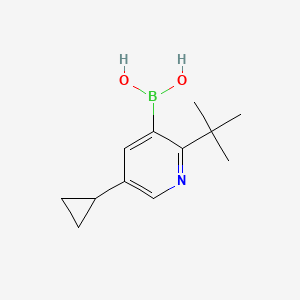
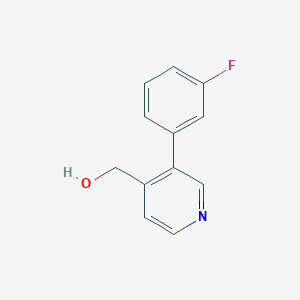


![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)
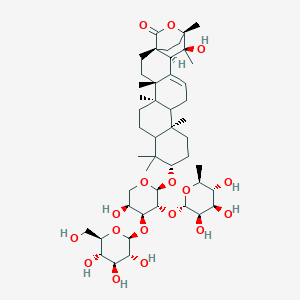
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)
